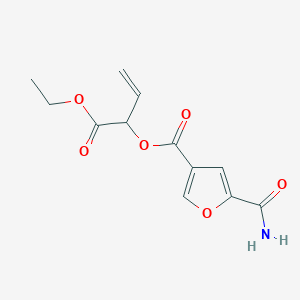![molecular formula C13H17N3O2 B7430054 N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide](/img/structure/B7430054.png)
N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide, also known as CX-5461, is a small molecule compound that has been developed as a potential anticancer agent. It is a selective inhibitor of RNA polymerase I transcription and has been shown to have promising results in preclinical studies.
Mécanisme D'action
N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide is a selective inhibitor of RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting RNA polymerase I, this compound reduces the production of rRNA, which leads to nucleolar stress and activation of the p53 pathway. This results in cell cycle arrest, apoptosis, and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including induction of DNA damage, activation of the p53 pathway, and inhibition of cancer cell growth. It has also been shown to have minimal toxicity in normal cells, which is a desirable characteristic for an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide is its selectivity for RNA polymerase I transcription, which makes it a promising candidate for cancer therapy. However, its efficacy may be limited by the development of resistance and the potential for off-target effects. In addition, this compound may not be suitable for all types of cancer, and further research is needed to determine its optimal use.
Orientations Futures
There are several future directions for research on N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide, including the development of combination therapies, the identification of biomarkers for patient selection, and the investigation of its potential use in other diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to optimize its use in clinical settings.
Conclusion:
This compound is a promising anticancer agent that has shown efficacy in preclinical studies. Its selectivity for RNA polymerase I transcription and minimal toxicity in normal cells make it a desirable candidate for cancer therapy. However, further research is needed to determine its optimal use and to address potential limitations.
Méthodes De Synthèse
N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide is synthesized through a multi-step process that involves the reaction of 4-(methylaminomethyl)phenylboronic acid with cyclopropylamine to form the intermediate compound, which is then reacted with oxalyl chloride to produce the final product. The synthesis method is well-established and has been reported in several scientific publications.
Applications De Recherche Scientifique
N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide has been extensively studied in preclinical models of cancer, including breast, colon, lung, and ovarian cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have synergistic effects when used in combination with other anticancer agents. This compound has also been shown to induce DNA damage and activate the p53 pathway, which is a key tumor suppressor pathway.
Propriétés
IUPAC Name |
N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-14-8-9-2-4-10(5-3-9)15-12(17)13(18)16-11-6-7-11/h2-5,11,14H,6-8H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCBGPMVUZTQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[6-(Methylamino)-6-oxohexanoyl]amino]propanoic acid](/img/structure/B7429979.png)
![[5-Chloro-2-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7429984.png)
![2-cyclopropyl-4-[[6-(furan-2-yl)pyridazin-3-yl]sulfanylmethyl]-1H-pyrimidin-6-one](/img/structure/B7429988.png)
![(3S,4S)-1-[2-(2-amino-2-oxoethyl)sulfanylacetyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B7429996.png)
![N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B7430008.png)

![Methyl 3-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-1,2,4-oxadiazol-5-yl]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B7430013.png)
![Methyl 5-[[(1-phenylcyclopropyl)methylcarbamoylamino]methyl]thiophene-2-carboxylate](/img/structure/B7430018.png)
![(2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol](/img/structure/B7430034.png)
![N-(2-aminoethyl)-1-[2-oxo-2-(3-pyridin-3-ylpyrrolidin-1-yl)acetyl]piperidine-3-carboxamide](/img/structure/B7430042.png)
![ethyl 5-[[methyl-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amino]methyl]-1H-pyrazole-3-carboxylate](/img/structure/B7430052.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)methanone](/img/structure/B7430055.png)
![N-(3-pyridazin-3-yloxyphenyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxamide](/img/structure/B7430059.png)
![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide](/img/structure/B7430062.png)
